Quinolin-8-yl 4-methylbenzoate is an organic compound characterized by its unique structure, which features a quinoline moiety linked to a 4-methylbenzoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a building block for various chemical syntheses. The molecular formula of quinolin-8-yl 4-methylbenzoate is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .
Quinolin-8-yl 4-methylbenzoate can be synthesized through various chemical methods, often involving the esterification of quinoline derivatives with benzoic acid derivatives. It has been identified in several studies as a compound of interest due to its structural properties and biological activities .
The synthesis of quinolin-8-yl 4-methylbenzoate typically involves the following key methods:
The synthesis can be monitored using thin-layer chromatography, and purification is typically achieved through silica gel column chromatography. The final product can be recrystallized from suitable solvents to obtain a high-purity compound .
Quinolin-8-yl 4-methylbenzoate features a quinoline ring system attached to a benzoate group. The structural representation can be depicted as follows:
The molecular weight of quinolin-8-yl 4-methylbenzoate is approximately 263.31 g/mol, and it exhibits notable spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Quinolin-8-yl 4-methylbenzoate can participate in various chemical reactions typical for esters and quinoline derivatives, including:
Mass spectrometry and infrared spectroscopy are commonly employed to characterize the products formed from these reactions, providing insights into their structural integrity and functional groups present .
The mechanism of action for quinolin-8-yl 4-methylbenzoate primarily relates to its biological activities. Research indicates that derivatives of this compound may act as inhibitors of histone deacetylases, enzymes involved in gene expression regulation linked to various cancers. By inhibiting these enzymes, quinolin-8-yl 4-methylbenzoate could potentially alter cellular processes related to cancer cell proliferation and survival .
Studies have shown that modifications in the quinoline structure can lead to selective inhibition against specific cancer cell lines such as A549 (human lung cancer) and colorectal cancer cells, highlighting its potential therapeutic applications .
Quinolin-8-yl 4-methylbenzoate exhibits several notable physical properties:
The compound is characterized by its stability under standard conditions but may react under extreme pH or temperature conditions:
Quinolin-8-yl 4-methylbenzoate has several scientific uses:
The synthesis of quinolin-8-yl 4-methylbenzoate (CAS 13607-27-7) primarily relies on classical acid-catalyzed esterification or acyl chloride-mediated routes. The most direct method involves reacting 8-hydroxyquinoline with 4-methylbenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C. This approach yields the target compound within 2–4 hours but faces challenges in suppressing quinoline nitrogen participation, leading to undesired diacylated byproducts [8].
Alternative pathways employ carbodiimide coupling agents (e.g., EDC·HCl) with 4-methylbenzoic acid and 8-hydroxyquinoline in tetrahydrofuran. This method, facilitated by DMAP (4-dimethylaminopyridine), achieves yields of 70–85% at 25°C within 12 hours. However, it requires rigorous purification to remove urea derivatives, increasing process complexity [7] [8]. A critical limitation of these classical methods is the instability of the ester bond under physiological conditions, as evidenced by non-enzymatic hydrolysis during extractions. This property complicates isolation and necessitates inert handling conditions [10].
Table 1: Comparison of Classical Synthesis Methods
Method | Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Acyl chloride route | DCM, 0–5°C, Et₃N, 4 h | 65–78 | Diacylation side products (15–20%) |
Carbodiimide coupling | THF, RT, EDC·HCl/DMAP, 12 h | 70–85 | Urea byproduct contamination |
Acid-catalyzed esterification | Reflux, H₂SO₄, 6 h | 50–60 | Quinoline decomposition (>10%) |
Transition metal-catalyzed cross-coupling has emerged to address regioselectivity challenges. Heterogeneous palladium nanoparticles (PdNPs) supported on γ-Al₂O₃ (3 wt% Pd, mean diameter 3.34 nm) enable chemoselective C(acyl)–O bond activation. This system facilitates Suzuki–Miyaura couplings between heteroaryl esters and arylboronic acids, suppressing decarbonylation—a prevalent issue with homogeneous catalysts [9]. Key advances include:
For structural analogs like 2F-QMPSB, multistep catalytic routes integrate piperidinylsulfonation before esterification. Nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) confirms regiochemistry at the benzoate C3 position, while HR-MS/MS differentiates between fluorinated and non-fluorinated intermediates [5] [8].
Table 2: Performance of Pd/γ-Al₂O₃ in Model Reactions
Substrate | Product | Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
2-Pyridyl 4-methylbenzoate | 4-Methylbenzophenone | 48 | 84 | 12.5 |
Quinolin-8-yl benzoate | Benzoylquinoline | 48 | 78 | 11.2 |
Quinolin-8-yl nicotinate | Pyridinyl quinolinyl ketone | 48 | 69 | 9.8 |
Efforts to improve sustainability focus on solvent selection and waste reduction. The ACS GCI Pharmaceutical Roundtable Solvent Tool (Version 2.0.0) recommends replacing dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran based on Principal Component Analysis (PCA) of 70 physical properties. These solvents exhibit comparable polarity (δ = 8.2–8.7) but lower toxicity (ICH Class 3 vs. Class 2) [6]. Additional innovations include:
These methods collectively reduce process mass intensity (PMI) by 17–30%, aligning with green chemistry principles while maintaining yields >70% [2] [6].
Scalable synthesis requires balancing reaction parameters across stages: sulfonation/carboxylation of benzoic acid precursors, followed by esterification. Key challenges include:
Process optimization for the analog 2F-QMPSB highlights scalability trade-offs: While laboratory-scale synthesis achieves 89% yield, pilot-scale (10 kg) runs drop to 54% due to inefficient mixing during piperidinylsulfonation. Additionally, transesterification artifacts arise during GC-MS analysis of herbal extracts, misleading yield assessments unless validated by NMR [5] [8].
Table 3: Scalability Impact on Synthesis Efficiency
Scale | Step | Laboratory Yield (%) | Pilot-Scale Yield (%) | Primary Limitation |
---|---|---|---|---|
10 g | Sulfonation | 95 | 82 | Heat dissipation |
100 g | Carboxylation | 88 | 75 | Intermediate purification |
1 kg | Esterification | 85 | 63 | Hydrolysis during workup |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1